1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a cyclopropane ring, a carboxylic acid group, and a piperazine moiety, specifically a 4-methylpiperazine. Its molecular formula is C9H17Cl2N2O2, with a molecular weight of approximately 220.7 g/mol. The compound is primarily studied for its biological activity, particularly in the context of anti-inflammatory properties and its potential role in treating conditions associated with leukotriene synthesis, such as asthma and other inflammatory diseases.
This compound is classified under organic compounds, particularly as a derivative of cyclopropanecarboxylic acid. It is synthesized through various chemical methods and has been characterized for its reactivity and biological interactions. The dihydrochloride form indicates that it exists as a salt, which can enhance its solubility and stability in biological systems .
The synthesis of 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride typically involves several key steps:
These synthetic routes are essential for producing the compound with sufficient purity and yield for further research and application.
The molecular structure of 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride can be represented as follows:
The presence of these structural features contributes to its unique reactivity and biological activity .
1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride exhibits several characteristic reactions typical of carboxylic acids and amines:
These reactions are fundamental for modifying the compound to enhance its biological activity or alter pharmacokinetic properties .
The mechanism of action of 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride primarily involves its interaction with biological targets related to inflammatory processes. Research indicates that this compound inhibits certain enzymes involved in leukotriene synthesis, which plays a significant role in inflammation and allergic responses.
The piperazine component enhances binding affinity to specific biological targets, thereby improving the therapeutic potential of the compound. Studies have shown that it may reduce leukotriene levels, thus alleviating symptoms associated with asthma and other inflammatory diseases .
These physical and chemical properties are relevant for understanding how the compound behaves in various environments, particularly in biological systems .
1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride has several applications in medicinal chemistry:
Prion diseases involve the conformational conversion of cellular prion protein (PrPC) into a pathogenic isoform (PrPSc), characterized by β-sheet enrichment and aggregation. This compound emerged from structure-activity relationship (SAR) studies of 2-aminothiazole (2-AMT) antiprion agents, where the cyclopropanecarboxamide group demonstrated superior bioactivity [6].
Key molecular interactions include:
Table 1: Antiprion Activity of Structural Analogs
Compound | Structural Feature | EC50 (nM) in ScN2a-cl3 Cells | Improvement vs. Lead |
---|---|---|---|
1 (Lead) | Biphenyl-thiazole | 1,290 ± 122 | Reference |
21 | Morpholino substitution | 51 ± 7 | 25-fold |
34 | Cyclopropanecarboxamide | Not reported | >10-fold brain exposure/EC50 ratio |
Pharmacokinetic studies confirmed this compound achieves brain concentrations exceeding its antiprion EC50 by >10-fold after oral administration—a critical advancement over earlier 2-AMT derivatives [6].
The BBB restricts CNS drug access through efflux transporters (e.g., P-glycoprotein) and polarized solute carriers (SLCs). This compound leverages endogenous transport systems for CNS entry:
Table 2: Predicted BBB Transporter Interactions
Transport System | Substrate Specificity | Compound Compatibility | Mechanism |
---|---|---|---|
System y+ | Cationic amino acids | High | Active uptake via SLC7A1-3 |
LAT1 (SLC7A5) | Large neutral amino acids | Moderate | Facilitative diffusion |
P-gp (ABCB1) | Amphipathic molecules | Low | Efflux evasion |
This dual transport strategy—cationic carrier-mediated influx coupled with efflux transporter avoidance—enables therapeutic brain concentrations [3] [7].
Protein misfolding in neurodegeneration involves destabilization of α-helical segments, permitting β-sheet formation and amyloidogenesis. This compound intervenes via:
Table 3: Structural Impact on PrP Conformational Transitions
Target Region | Native Conformation | Pathogenic Conformation | Compound Effect |
---|---|---|---|
Helix 1 (144–154) | α-Helix | β-Strand | Stabilization (+28% helicity) |
Helix 2 (179–193) | α-Helix | Disordered loop | Refolding barrier elevation |
β-Sheet 1 (129–131) | Loop | Aggregation nucleus | Occupancy (Kd = 0.8 μM) |
Biophysical studies confirm a 28% increase in α-helical content in PrPC treated with this compound, while thioflavin-T assays show 70% suppression of β-sheet formation under aggregation-promoting conditions [1] [6]. The cyclopropyl group's three-dimensional rigidity is critical for this activity, as linear analogs show >90% loss of efficacy [6].
Table 4: Compound Overview
Property | Value/Description |
---|---|
IUPAC Name | 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid dihydrochloride |
Molecular Formula | C9H16N2O2·2HCl |
Molecular Weight | 220.7 g/mol (free base) |
Key Structural Features | Cyclopropane ring, 4-methylpiperazine, carboxylic acid |
CAS Number | 1629089-21-9 |
Mechanism Category | Prion protein modulator / Conformational stabilizer |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: